(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Overview
Description
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid, also known as S-DDA, is an organic compound that has recently become of interest to the scientific community due to its potential applications in the field of medicine. S-DDA is a member of the diazaspiro family of compounds and is a derivative of spiroacetal, a type of cyclic ether. It has been studied for its potential use as an anti-inflammatory and anti-cancer agent, as well as for its ability to act as a neurotransmitter. S-DDA has also been investigated for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Scientific Research Applications
Orthogonal Linker for Solid-Phase Synthesis : The compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione, which shares a structural resemblance with the queried compound, is utilized as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides. This process involves the reaction with alcohols and the use of the linker to anchor nucleosides to a solid phase for oligonucleotide synthesis (Leisvuori et al., 2008).
Transformation into Fused Heterocycles : Compounds structurally similar to the queried chemical, such as 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles, undergo transformation in hydrohalic acid media to form classes of fused heterocycles like 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones, showcasing their potential in synthesizing complex heterocyclic structures (Fedoseev et al., 2016).
Polytopal Equilibrium Studies : In the context of studying polytopal equilibrium in solution, spiroarsoranes, which share a spirocyclic structure with the queried compound, have been examined through HPLC and NMR studies. These compounds, such as 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, demonstrate the presence of polytopal Delta left arrow over right arrow Lambda equilibrium, contributing to our understanding of the dynamic behavior of such spirocyclic structures in solutions (Tapia-Benavides et al., 2010).
properties
IUPAC Name |
2-[(7S)-6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)4-5-7(14)11-9(2-1-3-9)8(15)10-5/h5H,1-4H2,(H,10,15)(H,11,14)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANFBOWDUQMJM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C(=O)N[C@H](C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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